3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one
CAS No.: 1432678-92-6
Cat. No.: VC2870840
Molecular Formula: C7H7ClN2O
Molecular Weight: 170.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1432678-92-6 |
|---|---|
| Molecular Formula | C7H7ClN2O |
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | 3-chloro-1-cyclopropylpyrazin-2-one |
| Standard InChI | InChI=1S/C7H7ClN2O/c8-6-7(11)10(4-3-9-6)5-1-2-5/h3-5H,1-2H2 |
| Standard InChI Key | RKWLVTMIVKMYQF-UHFFFAOYSA-N |
| SMILES | C1CC1N2C=CN=C(C2=O)Cl |
| Canonical SMILES | C1CC1N2C=CN=C(C2=O)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one features a six-membered pyrazinone heterocyclic ring with a chlorine atom at the 3-position and a cyclopropyl group attached to the nitrogen atom at position 1. This structural arrangement contributes significantly to the compound's reactivity profile and potential biological interactions .
The molecular structure can be represented as follows:
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Core structure: Pyrazinone ring (six-membered heterocycle with two nitrogen atoms)
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Key substituents:
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Chlorine atom at the 3-position
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Cyclopropyl group at the 1-position (N-substitution)
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Carbonyl group at the 2-position
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The presence of the cyclopropyl group is particularly noteworthy as it can influence the compound's pharmacokinetic properties, including metabolic stability and receptor binding characteristics. The chlorine atom at the 3-position contributes to the compound's reactivity and potential biological activity .
Physical and Chemical Properties
The physical and chemical properties of 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one
The compound typically exists as a solid at room temperature with moderate solubility in organic solvents, though specific solubility parameters may vary depending on the solvent and experimental conditions .
Key Identifiers
For research and commercial purposes, 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one can be identified using several standardized identifiers:
Table 2: Key Identifiers for 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one
These identifiers are essential for accurate documentation, database searches, and procurement of the compound for research purposes.
Applications and Research Findings
Medicinal Chemistry Applications
3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one belongs to a class of compounds with significant potential in medicinal chemistry. The pyrazinone moiety is often associated with various biological activities, making it a valuable scaffold in drug discovery efforts .
Related pyrazinone-based heterocycles have been identified as potent and orally active corticotropin-releasing factor-1 (CRF1) receptor antagonists. In a study reported in the Journal of Medicinal Chemistry, selected compounds from this class demonstrated efficacy in anxiety models in rats. Through an in vitro intrinsic clearance-based approach, researchers were able to optimize pyrazinone-based CRF1 receptor antagonists by identifying sites of metabolism and incorporating appropriate substituents to decrease the rate of metabolism .
The specific structural features of 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one may contribute to its potential applications in drug development:
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The cyclopropyl group can influence the compound's pharmacokinetic properties, such as metabolic stability and receptor binding .
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The chlorine substituent at the 3-position contributes to the compound's reactivity and potential biological interactions .
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The pyrazinone core provides a scaffold that can interact with various biological targets, making it valuable in drug discovery efforts .
Current Research and Future Directions
The exploration of 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one and related compounds represents an active area of research with several promising directions:
Structure-Activity Relationship Studies
Detailed structure-activity relationship (SAR) studies would provide valuable insights into how specific structural modifications influence the biological activity of the compound. This could include:
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Substituent Effects: Investigating how different substituents at the 3-position (replacing chlorine) affect biological activity.
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Ring Modifications: Exploring the impact of modifications to the pyrazinone ring on pharmacological properties.
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Cyclopropyl Group Variations: Studying how variations in the cyclopropyl group or its replacement with other cyclic or acyclic groups influence activity and selectivity.
Biological Screening Programs
Comprehensive biological screening programs would help identify specific therapeutic applications for 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one:
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Antimicrobial Screening: Testing the compound against a panel of bacterial and fungal pathogens to identify potential antimicrobial applications.
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Antiviral Assays: Evaluating activity against various viral pathogens to explore potential antiviral applications.
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Cancer Cell Line Screening: Testing the compound against different cancer cell lines to identify potential anticancer activity.
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Receptor Binding Studies: Investigating interactions with specific receptors, particularly those involved in neuropsychiatric disorders, based on the activity of related compounds .
Optimized Synthesis Methods
Developing efficient and scalable synthesis methods would facilitate research on 3-Chloro-1-cyclopropyl-1,2-dihydropyrazin-2-one and its derivatives:
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Green Chemistry Approaches: Exploring environmentally friendly synthesis routes with reduced waste and energy consumption.
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Catalytic Methods: Investigating catalytic approaches to improve yield and selectivity.
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Continuous Flow Synthesis: Developing continuous flow methods for efficient scale-up of production.
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